molecular formula C13H20O B167619 1-(1-Adamantyl)propan-1-one CAS No. 1660-05-5

1-(1-Adamantyl)propan-1-one

Cat. No. B167619
CAS RN: 1660-05-5
M. Wt: 192.3 g/mol
InChI Key: CUQIZWVVFUGCDM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-1-one is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 1-(1-Adamantyl)propan-1-one can be achieved from Ethylmagnesium bromide and 1-Adamantanecarbonyl chloride . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .


Molecular Structure Analysis

The molecular structure of 1-(1-Adamantyl)propan-1-one consists of a carbon backbone with 13 carbon atoms, 20 hydrogen atoms, and one oxygen atom . The structure is based on the adamantane core, a highly symmetrical, three-dimensional structure composed of four fused cyclohexane rings .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives like 1-(1-Adamantyl)propan-1-one offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been investigated .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Willgerodt–Kindler Reaction : The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one and its derivatives has been explored. The reaction time is significantly longer compared to alkyl aryl ketones due to steric hindrances. Using diglyme as a solvent and sodium butyl xanthate as a catalyst shortens the reaction time and improves yield up to 92% (Novakov et al., 2017).

  • Synthesis of β-Aminoketones : 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides have been synthesized via the Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides. This reaction is pivotal in forming adamantane derivatives (Makarova et al., 2002).

  • Polymerization Studies : Anionic polymerization of 1-adamantyl 4-vinylphenyl ketone, a styrene derivative, has been conducted, demonstrating the high electrophilicity of ketone groups and the impact of the bulky adamantyl substituent on polymer properties (Matsuoka et al., 2017).

Molecular Structure and Spectra

  • Vibrational Spectra of Dioxo Compounds : 1,3-bis(1-adamantyl)propan-1,3-diones, with a variably substituted phenyl ring, have been studied for their oxo-enol tautomerism, relevant in synthetic fields. Their molecular structure and vibrational spectra were analyzed via X-ray diffraction and DFT computations (Babjaková et al., 2015).

Bioactivity Studies

  • Antiviral Activity : Adamantyl-containing β-aminoketones, enaminoketones, and related compounds have been synthesized and characterized for antiviral properties. This research highlights the potential biological activity of enaminoketones (Makarova et al., 2001).

  • Supramolecular Complexes : Adamantyl-bearing anilines have been synthesized from 1-adamantyl (nitrophenyl) ketones and studied for their host–guest systems with β-cyclodextrin, providing insights into drug modification (Vícha et al., 2011).

Material Science and Chemistry

  • Liposome Dynamics : The effect of adamantyl compounds on the dynamics of spin-labeled multilamellar liposomes has been investigated, revealing their influence on molecular motions and structural changes in liposomes (Mirosavljević et al., 2014).

  • Synthesis of Adamantyl Trifluoromethanesulfonate : 1-Adamantyl trifluoromethanesulfonate has been synthesized, showcasing its application in initiating ring-opening polymerization of tetrahydrofuran and forming 1-alkyladamantanes (Takeuchi et al., 1980).

Thermodynamic Studies

  • Thermodynamic Stability : The thermodynamic stability of adamantylideneadamantane and its proton- and electron-exchanges have been studied, providing valuable data for understanding interactions involving adamantane moieties (Abboud et al., 2016).

Safety And Hazards

The safety data sheet for 1-(1-Adamantyl)propan-1-one suggests that it should not be used for food, drug, pesticide, or biocidal product use . Contact with skin and eyes should be avoided, and adequate ventilation should be ensured during handling .

Future Directions

The future directions in the field of adamantane chemistry involve the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(1-adamantyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIZWVVFUGCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335751
Record name 1-(1-adamantyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)propan-1-one

CAS RN

1660-05-5
Record name 1-(1-adamantyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IA Novakov, BS Orlinson, EN Savel'ev… - Russian Journal of …, 2017 - Springer
The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one and its derivatives was studied by gas chromatography–mass spectrometry. The reaction time was found to be 3–4 …
Number of citations: 6 link.springer.com
AD Averin, MA Ulanovskaya, AK Buryak… - Russian journal of …, 2010 - Springer
Palladium-catalyzed arylation of various (1-adamantyl)alkanamines with isomeric (ortho, meta, and para) bromochloro- and dibromobenzenes was studied. Optimal catalytic systems …
Number of citations: 12 link.springer.com

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